Although the provided literature doesn't detail the specific synthesis of N-(2,4-Dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, we can infer a plausible synthetic route based on the synthesis of similar benzosulfonamide compounds [].
Molecular Structure Analysis
While specific data is unavailable, the molecular structure of N-(2,4-Dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide can be analyzed based on its chemical name and comparison with similar compounds [, ].
Compound Description: This compound is mentioned as an excluded structure in a patent describing benzosulfonamide derivatives as potential glutamate receptor replacements. [] The patent focuses on the development of novel compounds with potential therapeutic applications in neurological disorders.
Relevance: This compound shares the core benzosulfonamide structure with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. Both compounds feature a sulfonamide group attached to a benzene ring, further substituted with a phenyl ring and a heterocyclic moiety. The difference lies in the specific substitutions on the benzene rings and the type of heterocycle present (morpholine vs. piperidine).
Compound Description: Similar to the previous compound, this molecule is also excluded within the patent claiming benzosulfonamide derivatives as potential glutamate receptor replacements. []
Relevance: This compound exhibits a close structural resemblance to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. It shares the benzosulfonamide core, a substituted phenyl ring, and a morpholine heterocycle. The distinctions lie in the specific placement and type of substituents on the benzene ring.
Compound Description: This compound is part of the group of benzosulfonamide derivatives excluded in the patent focusing on glutamate receptor replacements. []
Relevance: This structure shares the benzosulfonamide core with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, as well as the presence of a morpholine heterocycle and a substituted phenyl ring. The variations between them are the specific substituents and their positions on the benzene ring.
Compound Description: This is another benzosulfonamide derivative excluded from the patent claiming such compounds as potential glutamate receptor replacements. []
Relevance: This compound demonstrates a close structural relationship with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, possessing the benzosulfonamide core, a morpholine heterocycle, and a substituted phenyl ring. They primarily differ in the type and location of substituents on their benzene rings.
Compound Description: This benzosulfonamide is listed as an excluded structure in the patent pertaining to glutamate receptor replacements. []
Relevance: This compound is structurally similar to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, sharing the core benzosulfonamide structure. Both compounds feature a sulfonamide group connected to a benzene ring, further substituted with a phenyl ring and a heterocyclic group. The key difference lies in the specific substituents on the benzene rings and the specific heterocycle present (pyrrolidine vs. piperidine).
Compound Description: This compound, classified as a benzosulfonamide derivative, is also excluded in the patent related to glutamate receptor replacements. []
Relevance: This compound exhibits a high degree of structural similarity to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. Both share the benzosulfonamide core, a substituted phenyl ring, and a piperidine heterocycle. The main distinction lies in the type and position of specific substituents on their benzene rings.
Compound Description: This compound is another benzosulfonamide derivative identified as an excluded structure in the patent claiming such compounds as potential glutamate receptor replacements. []
Relevance: This molecule demonstrates structural similarity to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, possessing the core benzosulfonamide structure, a substituted phenyl ring, and a seven-membered heterocyclic ring (hexahydro-1H-azepine). The differences between them lie in the specific substituents on their benzene rings and the size of the heterocyclic ring.
Compound Description: Belonging to the benzosulfonamide class, this compound is also excluded from the patent focused on glutamate receptor replacements. []
Relevance: This structure shares the benzosulfonamide core, a piperidine heterocycle, and a substituted phenyl ring with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. The key distinctions lie in the specific substituents and their positions on the benzene ring.
Compound Description: This compound, a benzosulfonamide derivative, is part of the group of structures excluded in the patent claiming such compounds as potential glutamate receptor replacements. []
Relevance: This compound demonstrates a high degree of structural resemblance to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. It possesses the benzosulfonamide core, a substituted phenyl ring, and a piperidine heterocycle. The variations between them are the specific substituents and their placement on the benzene ring.
Compound Description: This benzosulfonamide is listed among the excluded structures in the patent describing benzosulfonamide derivatives as potential replacements for glutamate receptors. []
Relevance: This compound shares the benzosulfonamide core structure with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. They both feature a sulfonamide group attached to a benzene ring, further substituted with a phenyl ring and a piperidine moiety. The difference is in the specific substitutions on the benzene rings.
Compound Description: Identified as a benzosulfonamide derivative, this compound is also excluded within the patent discussing glutamate receptor replacements. []
Relevance: This compound is structurally related to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. Both compounds feature a benzosulfonamide core, a morpholine heterocycle, and a substituted phenyl ring. The main differences lie in the type and position of specific substituents on their benzene rings.
Compound Description: This molecule is part of the benzosulfonamide group excluded from the patent claiming such structures as potential replacements for glutamate receptors. []
Relevance: This compound exhibits a high degree of structural similarity to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. They share the core benzosulfonamide structure, a substituted phenyl ring, and a morpholine heterocycle. The primary difference lies in the specific substituents and their locations on the benzene rings.
Compound Description: This compound is another benzosulfonamide derivative excluded from the patent related to glutamate receptor replacements. []
Relevance: This structure shares the benzosulfonamide core with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, along with the presence of a morpholine heterocycle and a substituted phenyl ring. The variations between them are the specific substituents and their positions on the benzene ring.
Compound Description: Belonging to the class of benzosulfonamides, this compound is also identified as an excluded structure in the patent focusing on potential glutamate receptor replacements. []
Relevance: This compound demonstrates structural similarity to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. Both compounds share the core benzosulfonamide structure, a morpholine heterocycle, and a phenyl ring. They differ in the substitutions on their benzene rings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.